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Introduction
(R)-Odafosfamide, also known as OBI-3424, AST-3424, or TH-3424, is a novel, first-in-class

small-molecule prodrug designed for selective activation by the enzyme aldo-keto reductase

family 1 member C3 (AKR1C3).[1][2] It is a nitrogen mustard prodrug that is selectively

converted to a potent DNA bis-alkylating agent, OBI-2660, within the tumor microenvironment.

[3][4] This targeted activation is dependent on the overexpression of AKR1C3, an enzyme

found in elevated levels in a variety of solid and hematological malignancies, including

hepatocellular carcinoma, castration-resistant prostate cancer (CRPC), and T-cell acute

lymphoblastic leukemia (T-ALL), while having low to undetectable expression in most normal

tissues.[1][5][6] This tumor-specific activation mechanism distinguishes (R)-Odafosfamide
from traditional non-selective alkylating agents like cyclophosphamide and ifosfamide, offering

the potential for a wider therapeutic window and an improved safety profile.[1]

(R)-Odafosfamide is the R-enantiomer of a racemic mixture. The S-enantiomer is denoted as

3424, the R-enantiomer as 3423, and the racemic mixture as 2870 in some literature.[1][4]

Preclinical studies have demonstrated potent anti-tumor activity across a broad range of cancer

models with high AKR1C3 expression.[1][2] Currently, OBI-3424 is undergoing Phase 1/2

clinical trials for patients with advanced or metastatic solid tumors and hematologic cancers.[1]

[3]
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Core Mechanism: AKR1C3-Dependent Activation
The central mechanism of (R)-Odafosfamide's action is its enzymatic reduction by AKR1C3.

This reaction is dependent on the presence of the cofactor NADPH.[2][4] AKR1C3 catalyzes

the reduction of the nitro group on the (R)-Odafosfamide molecule, leading to an unstable

intermediate.[2] This intermediate then undergoes spontaneous hydrolysis to release the active

cytotoxic agent, OBI-2660.[2][5] OBI-2660 is a potent DNA bis-alkylating agent with a structure

reminiscent of thiotepa.[2][4] The released OBI-2660 subsequently forms intra- and inter-strand

DNA crosslinks, primarily at the N7 or O6 position of guanine, leading to the inhibition of DNA

synthesis and repair, cell cycle arrest, and ultimately, tumor cell apoptosis.[1][3][7]
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Figure 1: Activation pathway of (R)-Odafosfamide by AKR1C3.

Quantitative Data
Enzyme Kinetics
Kinetic analyses have been performed to determine the efficiency of AKR1C3 in activating both

the (R)- and (S)-enantiomers of Odafosfamide. The results indicate that AKR1C3 has a higher

catalytic efficiency for these prodrugs compared to its physiological substrates.[1]
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Substrate Km (µM)
Vmax
(nmol/min/mg)

kcat (min⁻¹)
kcat/Km
(min⁻¹µM⁻¹)

(S)-

Odafosfamide

(3424)

2.5 ± 0.1 10.3 ± 0.1 0.38 ± 0.004 0.15

(R)-

Odafosfamide

(3423)

5.8 ± 0.5 11.2 ± 0.4 0.41 ± 0.015 0.07

4-

Androstenedione
1.9 ± 0.2 3.5 ± 0.1 0.13 ± 0.004 0.07

5-α

Dihydrotestoster

one

1.8 ± 0.1 0.9 ± 0.0 0.03 ± 0.000 0.02

Table 1:

Michaelis-

Menten kinetics

of AKR1C3 with

Odafosfamide

enantiomers and

physiological

substrates.[1]

In Vitro Cytotoxicity
The cytotoxic potency of Odafosfamide is strongly correlated with the expression level of

AKR1C3 in cancer cell lines.[1]
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Cell Line (Cancer Type)
AKR1C3 RNA Expression
(Log2 FPKM)

(S)-Odafosfamide IC₅₀ (nM)

Hepatocellular Carcinoma

HepG2 10.4 1.8 ± 0.05

Huh-7 9.3 2.4 ± 0.10

SK-HEP-1 7.9 10.0 ± 0.41

SNU-449 4.8 15.3 ± 0.62

SNU-387 -0.08 >1000

Non-Small Cell Lung Cancer

NCI-H1944 11.06 2.3 ± 0.07

NCI-H2228 9.25 0.21 ± 0.01

NCI-H1755 9.0 8.2 ± 0.31

NCI-H1563 8.61 2.5 ± 0.19

NCI-H23 -1.98 >1000

NCI-H522 -1.88 >1000

Table 2: In vitro cytotoxicity of

(S)-Odafosfamide in various

human cancer cell lines after

72 hours of exposure.[1]

The cytotoxicity of both enantiomers is significantly reduced in the presence of an AKR1C3-

specific inhibitor, confirming the on-target activity.[1]
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Compound H460 Cell Line IC₅₀ (nM)
H460 Cell Line + AKR1C3
Inhibitor IC₅₀ (µM)

(S)-Odafosfamide (3424) 4.0 6.3

(R)-Odafosfamide (3423) 10.0 11.0

Table 3: Cytotoxicity of

Odafosfamide enantiomers in

the H460 lung cancer cell line

with and without an AKR1C3

inhibitor.[1][2]

Experimental Protocols
AKR1C3 Enzymatic Activity Assay
This protocol details the in vitro assessment of Odafosfamide activation by recombinant human

AKR1C3.

Materials:

Recombinant human AKR1C3, AKR1C1, or AKR1C4 (e.g., from Abcam or Sigma)[1]

(R)- or (S)-Odafosfamide

NADPH[1]

100 mM Phosphate buffer, pH 7.0[1]

Acetonitrile and Methanol (9:1 ratio) for reaction termination[1]

LC-MS/MS system for analysis

Procedure:

Prepare the assay mixture in a total volume of 200 µL. The mixture should contain 10-50 µM

of Odafosfamide, 100 mM phosphate buffer (pH 7.0), 300 µM NADPH, 4% ethanol, and 8

µM of recombinant AKR1C3 enzyme.[1]
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Incubate the reaction mixture at 25°C.[1]

Terminate the reaction at various time points by adding a solution of acetonitrile and

methanol (9:1 ratio).[1]

Analyze the samples using LC-MS/MS to monitor the reduction of the Odafosfamide prodrug

and the generation of the active form, OBI-2660.[1]

For enzyme kinetic analysis, vary the substrate (Odafosfamide) concentration and measure

the initial reaction velocities.[1]

Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation using

appropriate software (e.g., GraphPad Prism).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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